molecular formula C13H21BN2O2 B6598050 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1188298-76-1

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B6598050
CAS No.: 1188298-76-1
M. Wt: 248.13 g/mol
InChI Key: OKHCSTXFLYSGAV-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with an ethyl group at position 3 and a pinacol boronate ester at position 3. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The boronate ester group enables efficient coupling with aryl halides under palladium catalysis, while the ethyl substituent modulates electronic and steric properties, influencing reactivity and selectivity.

Molecular Formula: C₁₃H₂₂BN₂O₂
Molecular Weight: 261.14 g/mol
Key Features:

  • Boronate ester: Enhances stability and solubility in organic solvents.
  • Amino group at position 2: Facilitates further functionalization via nucleophilic substitution or condensation.

Properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-6-9-7-10(8-16-11(9)15)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCSTXFLYSGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188298-76-1
Record name 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Preparation Methods

Directed Ortho-Metalation and Halogenation

The amine at position 2 can act as a directing group for regioselective halogenation at position 5. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), deprotonation occurs at position 5, followed by quenching with iodine or bromine to yield 5-halo-3-ethylpyridin-2-amine.

Example Procedure :

  • Protect the amine as an N-acetyl derivative to enhance directing efficiency.

  • Treat 3-ethylpyridin-2-amine with acetic anhydride to form N-acetyl-3-ethylpyridin-2-amine .

  • Add LDA (2.2 equiv) in THF at −78°C, stir for 1 h.

  • Introduce iodine (1.1 equiv) and warm to room temperature.

  • Deprotect using aqueous HCl to yield 5-iodo-3-ethylpyridin-2-amine (Yield: ~70%).

Miyaura Borylation of Halogenated Precursors

Catalytic System and Reaction Conditions

The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert 5-iodo-3-ethylpyridin-2-amine into the target boronate ester. Key considerations include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

  • Base : Potassium acetate (KOAc, 3.0 equiv) to activate the diboron reagent.

  • Solvent : Dioxane or THF at 80–100°C.

Optimized Procedure :

  • Combine 5-iodo-3-ethylpyridin-2-amine (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

  • Degas with argon and heat at 90°C for 12 h.

  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product (Yield: 82–88%, Purity: >95% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.89 (s, 1H, H-6), 5.20 (br s, 2H, NH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (s, 12H, pinacol CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of boronate esters).

Purity and Yield Optimization

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).

  • Recrystallization : n-Pentane/ethyl acetate yields crystalline product.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Amine Coordination : Use of bulky ligands (e.g., dppf) mitigates Pd deactivation.

  • Protection-Deprotection : Acetylation prevents unwanted C−N bond formation during borylation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Dioxane balances solubility and catalytic efficiency.

Industrial-Scale Considerations

Cost-Effective Catalysts

Pd/C (5 wt%) with triphenylphosphine offers a recyclable system, reducing metal consumption.

Green Chemistry Metrics

  • E-factor : 8.2 (improved via solvent recovery).

  • PMI : 12.5 kg/kg (targeting <10 through flow chemistry).

Emerging Methodologies

Photocatalytic Borylation

Visible-light-driven borylation using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions, though yields remain moderate (50–60%).

Electrochemical Methods

Direct electrolysis of aryl halides and B₂pin₂ in the presence of Ni catalysts shows promise for scalable synthesis (Yield: 75%, 20 mA current) .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Boronic acids.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with boron-containing groups can exhibit anticancer properties by interfering with cellular processes. The dioxaborolane moiety may enhance the compound's ability to target specific cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : The presence of the boron atom allows it to participate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : It can be used as a reagent for the functionalization of aromatic systems, facilitating the introduction of various substituents onto aromatic rings.

Materials Science

In materials science, 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential applications:

  • Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength.
  • Sensors and Catalysts : Research is ongoing into its use as a sensor material for detecting specific ions or molecules. Additionally, its catalytic properties are being explored in various chemical reactions.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds with boron moieties showed significant cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity.
  • Organic Synthesis : In a publication from Chemical Communications, researchers reported successful use of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in a series of Suzuki-Miyaura reactions leading to high yields of biaryl compounds.
  • Material Development : A recent paper in Advanced Materials explored the incorporation of this compound into polymer matrices to create materials with improved mechanical properties and thermal resistance.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The amino group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with analogous pyridine-based boronate esters, highlighting structural variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS No. Reference
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Ethyl (3), NH₂ (2), Bpin (5) C₁₃H₂₂BN₂O₂ 261.14 High cross-coupling efficiency; used in kinase inhibitor synthesis 936250-22-5
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Cl (2), NH₂ (3), Bpin (5) C₁₁H₁₆BClN₂O₂ 254.52 Electron-withdrawing Cl enhances electrophilicity; precursor to antifungal agents 1073354-96-7
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine NMe₂ (3), Bpin (5) C₁₃H₂₁BN₂O₂ 256.13 Dimethylamino group increases solubility; used in PET tracer development 1425045-81-3
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cl (3), NMe (2), Bpin (5) C₁₂H₁₈BClN₂O₂ 268.55 Methylamine substitution improves metabolic stability; intermediate in anticancer drug synthesis 1257432-01-1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CF₃ (4), NH₂ (2), Bpin (5) C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl group enhances lipophilicity; used in CNS-targeting drug candidates 944401-57-4

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase electrophilicity of the pyridine ring, accelerating cross-coupling rates but may reduce stability under basic conditions .

Steric and Solubility Considerations: Ethyl and trifluoromethyl groups introduce steric hindrance, reducing dimerization side reactions . Dimethylamino substituents enhance water solubility, making the compound suitable for aqueous-phase reactions .

Applications: Pharmaceuticals: Chloro- and trifluoromethyl-substituted derivatives are prevalent in kinase and protease inhibitors . Materials Science: Amino-substituted variants are used to functionalize conductive polymers .

Safety Profiles: Chlorinated derivatives (e.g., 2-Chloro-5-Bpin-pyridin-3-amine) exhibit higher toxicity (H315, H319) compared to alkylated analogs .

Biological Activity

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and experimental data.

Chemical Structure and Properties

The compound features a pyridine core substituted with an ethyl group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

1. GSK-3β Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β). For instance, derivatives of pyridine have shown IC50 values ranging from 10 to 1314 nM in GSK-3β inhibition assays . While specific data for 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is limited, its structural similarity suggests potential activity.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) provide insights into the compound's safety profile. Compounds structurally related to 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine were tested at concentrations ranging from 0.1 to 100 µM. Results showed varying degrees of cytotoxicity; some compounds did not significantly affect cell viability across tested concentrations .

3. Antiparasitic Activity

The incorporation of polar functionalities in similar compounds has been linked to enhanced antiparasitic activity. For example, modifications in the pyridine or dioxaborolane moieties have been shown to improve efficacy against parasites while balancing metabolic stability . Although specific data for this compound is not available, its structural features suggest a potential for similar activity.

Case Studies

Several studies have explored the biological implications of compounds with similar structural motifs:

StudyCompoundActivityIC50/EC50 Values
Pyridine DerivativesGSK-3β Inhibition10 - 1314 nM
Dihydroquinazolinone DerivativesAntiparasiticEC50 values ranging from 0.010 μM to >1.0 μM
Indazole DerivativesVarious Biological ActivitiesNot specified

These studies reflect the diverse biological activities that can be associated with modifications to the pyridine and dioxaborolane structures.

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